molecular formula C14H15N5 B3003674 N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1285277-23-7

N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B3003674
CAS No.: 1285277-23-7
M. Wt: 253.309
InChI Key: AVQFPIFUTVMMOO-UHFFFAOYSA-N
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Description

N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system consisting of a pyrazole ring and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the N-methyl and 3-methylphenylmethyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or aldehydes under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid or sodium acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents like methyl iodide for alkylation.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Properties

IUPAC Name

N-methyl-1-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5/c1-10-4-3-5-11(6-10)8-19-14-12(7-18-19)13(15-2)16-9-17-14/h3-7,9H,8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQFPIFUTVMMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=NC=NC(=C3C=N2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1285277-23-7
Record name N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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